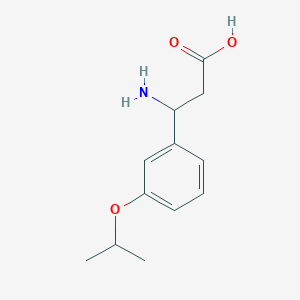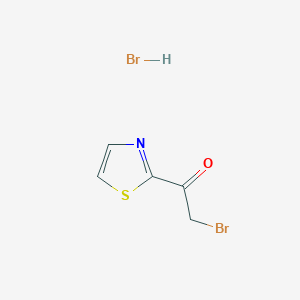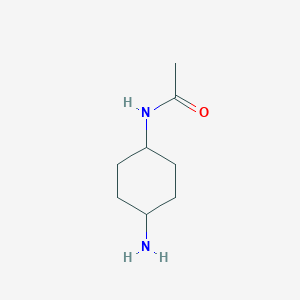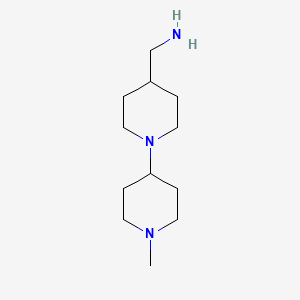
Methyl 4-(hydroxymethyl)-2-methylbenzoate
Overview
Description
“Methyl 4-(hydroxymethyl)-2-methylbenzoate” is a chemical compound. It is used in the synthesis of keto acid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(hydroxymethyl)-2-methylbenzoate” comprises three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding . The experimental FT-IR spectrum strongly correlated with the computed vibrational spectra .Physical And Chemical Properties Analysis
“Methyl 4-(hydroxymethyl)-2-methylbenzoate” is a white powder or crystal . It has a melting point of 48.0 to 52.0 °C, a boiling point of 157 °C/5 mmHg, and a density of 1.1708 (rough estimate) .Scientific Research Applications
Medicine
Methyl 4-(hydroxymethyl)-2-methylbenzoate: is utilized in the synthesis of indole derivatives, which are significant in medical research. Indole structures are prevalent in a variety of natural products and pharmaceuticals, playing a crucial role in treatments for cancer, microbial infections, and other disorders .
Agriculture
In agriculture, this compound finds its application in the development of biopolymeric hydrogels which are used for controlled delivery of fertilizers. The presence of Methyl 4-(hydroxymethyl)-2-methylbenzoate in these hydrogels can enhance their performance and efficiency .
Material Science
The compound is involved in the synthesis of materials with specific properties, such as polymers with particular melting points. These materials can be used in engineering and construction, providing a foundation for innovative material design .
Environmental Science
Methyl 4-(hydroxymethyl)-2-methylbenzoate: is part of the research into biodegradable materials. Its inclusion in various compounds allows for the development of environmentally friendly materials that can reduce pollution and waste .
Biochemistry
In biochemistry, the compound is used as a precursor in the synthesis of complex molecules. It’s particularly important in the study of enzymatic reactions and metabolic pathways, contributing to our understanding of biological processes at the molecular level .
Pharmacology
This chemical serves as a building block in pharmacology for the creation of various therapeutic agents. Its structure is key in the development of new drugs with potential applications in treating a wide range of diseases .
Analytical Chemistry
Methyl 4-(hydroxymethyl)-2-methylbenzoate: is used in analytical chemistry for the preparation of standards and reagents. Its stability and reactivity make it suitable for use in chromatography and spectrometry analyses .
Chemical Engineering
In chemical engineering, the compound is used in process optimization and the development of synthetic routes. It’s valuable for its role in the production of fine chemicals and intermediates in various industrial processes .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDSFHUSZSPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530145-28-9 | |
| Record name | methyl 4-(hydroxymethyl)-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)












